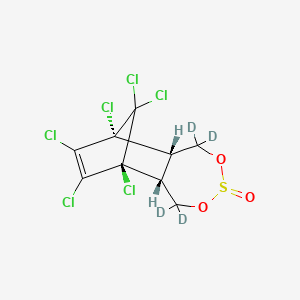

Endosulfan-I-D4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Alpha-Endosulfan D4 is a useful research compound. Its molecular formula is C9H6Cl6O3S and its molecular weight is 410.928. The purity is usually 95%.

BenchChem offers high-quality alpha-Endosulfan D4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Endosulfan D4 including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analyse de l’Impact Environnemental

Endosulfan-I-D4 est largement répandu dans l’environnement et peut être détecté dans tous les milieux, le sol, les sédiments, l’air, l’eau et la végétation, sur de longues distances à partir de la source d’application {svg_1}. Il pénètre généralement dans l’atmosphère par l’application agricole et peut être transporté sur de longues distances dans l’air {svg_2}. Les niveaux dans l’air varient considérablement en fonction de l’emplacement. Les zones rurales ont tendance à avoir des niveaux plus élevés {svg_3}.

Applications Agricoles

L’endosulfan a été utilisé sur une variété de cultures, y compris le brocoli, les pommes de terre, le café, le coton, les pêches, les pommes, les nectarines, les prunes, la laitue, les tomates, les raisins, les melons, le chou-fleur, les carottes, le chou, le colza, les fraises, la luzerne, les haricots, les céréales, le concombre, le tabac, le thé, les cultures oléagineuses et certaines fleurs ornementales pour lutter contre les ravageurs {svg_4}.

Impact sur la Santé Humaine

L’endosulfan est reconnu pour son impact négatif sur la santé humaine et a été démontré empiriquement qu’il provoque des effets délétères tels que des difficultés respiratoires, un inconfort gastro-intestinal comme des nausées et des vomissements ainsi que des anomalies neurologiques et du développement {svg_5}.

Impact sur la Vie Aquatique et Terrestre

L’endosulfan utilisé comme insecticide menace un large éventail d’espèces aquatiques et terrestres {svg_6}. La contamination de l’eau et du sol due à la persistance à long terme de la substance et à sa bioaccumulation dans la chaîne alimentaire peut nuire aux niveaux trophiques supérieurs {svg_7}.

Règlementations et Mesures de Sécurité

Afin d’atténuer les risques potentiels pour la santé humaine liés à la consommation de créatures aquatiques contaminées par l’endosulfan, un seuil de concentration ambiante défini a été mis en œuvre, fixé à une concentration de 159 microgrammes par litre d’eau {svg_8}.

Mécanisme D'action

Target of Action

Endosulfan-I-D4, also known as alpha-Endosulfan D4 or beta-Endosulfan D4, is a broad-spectrum organochlorine pesticide . It is speculated to be detrimental to human health in areas of active exposure Endosulfan is known to be a potential endocrine disruptor .

Mode of Action

This compound interacts with its targets, leading to various changes. It induces DNA damage that triggers a compromised DNA damage response, leading to undesirable processing of broken DNA ends . This DNA damage is primarily caused by the production of reactive oxygen species (ROS) .

Biochemical Pathways

This compound affects several biochemical pathways. It induces DNA damage and triggers various levels of repair activities in cell lines . The most common way these pesticide molecules induce DNA damage is via the production of ROS . Endosulfan can be degraded by oxidation to form toxic metabolite endosulfan sulfate via sulfate group attacking or hydrolysis to metabolize endosulfan and produce predominantly less toxic endosulfan diol .

Result of Action

The molecular and cellular effects of this compound’s action are significant. Apart from reducing fertility levels in male animals, Endosulfan induces DNA damage that triggers a compromised DNA damage response leading to undesirable processing of broken DNA ends . It also causes respiratory difficulties, gastrointestinal discomfort such as nausea and vomiting along with neurological and developmental abnormalities .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. It typically enters the atmosphere through agricultural application and can be transported long distances in the air . The levels in the air vary substantially depending on the location, with rural areas tending to have higher levels . Endosulfan half-life in soils is estimated to range from 60 to 800 days, while its half-life in groundwater and sediments may increase up to 6 years .

Propriétés

IUPAC Name |

(1S,2R,8S,9R)-1,9,10,11,12,12-hexachloro-3,3,7,7-tetradeuterio-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+,19?/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYMFSUJUZBWLH-WWUWEAHGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1([C@@H]2[C@@H]([C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)C(OS(=O)O1)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1148504.png)

![(NE)-N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B1148507.png)